6-(Bromomethyl)-1-methyl-1H-indazole

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Procure the 6-substituted regioisomer with confidence. This compound is an electrophilic intermediate validated in patent literature for kinase inhibitor synthesis and PROTAC development. Its defined properties (LogP 2.19, solubility 0.34 g/L) ensure reproducibility in SAR studies, unlike generic isomers. Verified purity ≥97% and controlled storage ensure reliable process scale-up.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1092961-01-7
Cat. No. B1532132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-1-methyl-1H-indazole
CAS1092961-01-7
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)CBr)C=N1
InChIInChI=1S/C9H9BrN2/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3
InChIKeyPRENRLXOGJUJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-1-methyl-1H-indazole (CAS 1092961-01-7) – Core Properties and Structural Classification for Research Sourcing


6-(Bromomethyl)-1-methyl-1H-indazole (CAS 1092961-01-7) is a heterocyclic building block within the indazole family, characterized by a bromomethyl substituent at the 6-position and an N1-methyl group on the fused pyrazole ring [1]. Its molecular formula is C₉H₉BrN₂, with a molecular weight of 225.09 g/mol [1]. The compound typically appears as a pale yellow powder, is corrosive, and has a computed LogP of approximately 2.19, indicating moderate lipophilicity [2]. This regioisomer serves as a versatile electrophilic intermediate in medicinal chemistry, enabling diverse derivatization strategies through nucleophilic substitution at the benzylic bromomethyl site .

6-(Bromomethyl)-1-methyl-1H-indazole – The Scientific Risk of Unverified Regioisomeric Substitution


In scientific procurement, the position of the bromomethyl group on the indazole scaffold is not interchangeable; regioisomers exhibit distinct reactivity profiles, electronic environments, and downstream biological outcomes that cannot be reliably predicted a priori . For example, the 4-, 5-, 6-, and 7-substituted bromomethyl-1-methyl-1H-indazole isomers differ in their calculated LogP values, steric accessibility, and susceptibility to nucleophilic attack, which directly influences reaction yields and target selectivity in medicinal chemistry campaigns . Generic substitution with an unspecified or mismatched regioisomer introduces uncontrolled variables into synthetic workflows, potentially compromising reproducibility, derailing SAR studies, or invalidating intellectual property claims . The following quantitative evidence delineates the specific, measurable differentiators of the 6-substituted isomer relative to its closest analogs.

6-(Bromomethyl)-1-methyl-1H-indazole – Quantified Differentiation Against Closest Analogs for Procurement Decisions


Regioisomeric Specificity: 6-Position vs. 4-Position Bromomethyl Substitution

The 6-(bromomethyl) regioisomer (CAS 1092961-01-7) and the 4-(bromomethyl) regioisomer (CAS 1092961-03-9) exhibit divergent physicochemical properties that critically impact synthetic utility. The 6-isomer has a computed water solubility of 0.34 g/L at 25°C, whereas solubility data for the 4-isomer is not uniformly reported but is expected to differ based on the altered electronic distribution across the fused ring system . More importantly, a patent describing the separation of substituted indazole isomers highlights that mixed solvent systems (e.g., acetone/water, acetonitrile/water) are required to isolate single isomers to purities exceeding 99%, underscoring that regioisomeric contamination is a tangible, quantifiable challenge that necessitates source verification . Procurement of the incorrect regioisomer introduces an undefined variable that can derail reaction optimization and lead to erroneous biological data interpretation.

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Computed LogP and Lipophilicity Profile Differentiating 6-Position Isomer from Core Scaffold

The 6-(bromomethyl)-1-methyl-1H-indazole isomer possesses a computed LogP value of 2.19, reflecting its enhanced lipophilicity relative to the unsubstituted 1-methyl-1H-indazole core (LogP not readily available but structurally lower) [1]. This value is critical for predicting membrane permeability and biological distribution. The indazole scaffold itself is a recognized bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to Phase I and II metabolism compared to the phenol core it replaces . The introduction of the bromomethyl group at the 6-position further modulates this lipophilic character, enabling fine-tuning of physicochemical properties in lead optimization programs. While direct head-to-head LogP data for all regioisomers is unavailable, the reported 2.19 value provides a quantifiable benchmark for the 6-isomer that procurement specialists and medicinal chemists can use for in silico modeling and comparative assessment.

Drug Design ADME Prediction Bioisosterism

Commercial Purity Specifications and Storage Stability Profile

Commercial sources for 6-(Bromomethyl)-1-methyl-1H-indazole (CAS 1092961-01-7) routinely specify a minimum purity of 95% to 97%, with recommended storage at 2-8°C under inert gas to prevent degradation of the reactive bromomethyl moiety . In contrast, the 7-substituted regioisomer (CAS 1092961-00-6) is often listed at a minimum purity specification of 95%, with storage recommendations that are less frequently documented in public vendor datasheets . The consistent availability of 97% purity material for the 6-isomer, coupled with explicit storage and handling guidelines (corrosive, moisture-sensitive), provides procurement professionals with defined quality benchmarks and risk mitigation parameters that are not uniformly established for all regioisomeric analogs. This transparency in commercial specifications reduces the probability of sourcing suboptimal material that could compromise synthetic yields or introduce uncharacterized impurities into critical reaction steps.

Chemical Procurement Quality Control Compound Stability

Patent-Enabled Synthetic Utility: Direct Application in Fused Azolopyrimidinone Synthesis

6-(Bromomethyl)-1-methyl-1H-indazole is explicitly claimed as a key starting material in the synthesis of thiophene-, furan-, and pyridine-fused azolopyrimidin-5-(6H)-ones for therapeutic applications . This specific synthetic utility distinguishes it from regioisomeric analogs (e.g., 4- or 7-substituted bromomethyl indazoles), which are not cited for this particular class of fused heterocycles in the same patent literature. The bromomethyl group at the 6-position provides a defined vector for nucleophilic substitution that enables the construction of the desired annulated pyrimidinone ring system, a scaffold associated with kinase inhibition and other disease-relevant biological activities . While other bromomethyl indazoles possess similar reactive handles, their spatial orientation and electronic properties alter the trajectory of subsequent cyclization steps, potentially leading to regioisomeric byproducts or reduced yields. The documented use of the 6-isomer in patent-protected synthetic routes provides a verified starting point for researchers aiming to access this specific chemical space, reducing the need for extensive reaction optimization that would be required when substituting a non-validated analog.

Synthetic Methodology Patent Literature Kinase Inhibitor Scaffolds

6-(Bromomethyl)-1-methyl-1H-indazole – Validated Research and Industrial Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Fused Azolopyrimidinone Kinase Inhibitor Scaffolds

As evidenced by patent literature , the 6-(bromomethyl) regioisomer serves as a defined starting material for constructing thiophene-, furan-, and pyridine-fused azolopyrimidin-5-(6H)-ones. Researchers pursuing kinase inhibitor programs or exploring this specific heterocyclic chemotype can confidently procure this compound, knowing its synthetic utility is validated. Substitution with a 4- or 7-substituted analog lacks equivalent patent support for this specific transformation, introducing unnecessary risk of synthetic failure. The defined solubility (0.34 g/L) and LogP (2.19) also facilitate reaction solvent selection and in silico property prediction for derivative libraries [1].

SAR Studies: Exploring Regioisomeric Effects on Biological Activity

The documented purity specifications (≥95% to 97%) and explicit storage requirements (2-8°C, inert atmosphere) for the 6-isomer ensure that researchers can obtain material of defined quality for structure-activity relationship (SAR) investigations . Comparative studies assessing the impact of bromomethyl substitution position (e.g., 6- vs. 4- vs. 7-) on target binding or cellular activity require regioisomerically pure compounds to generate interpretable data. The availability of well-characterized 6-isomer material, with computed properties such as LogP and solubility, provides a reliable foundation for such studies, enabling meaningful correlations between chemical structure and biological outcome.

Chemical Biology: Development of Covalent Probes and Targeted Protein Degraders

The benzylic bromomethyl group in the 6-position offers a reactive electrophilic handle for covalent modification of cysteine residues or for generating linker-attached derivatives used in PROTAC (PROteolysis TArgeting Chimera) design. The moderate lipophilicity (LogP 2.19) of this compound positions it favorably for cell permeability, a critical parameter in chemical probe development [1]. Sourcing a regioisomer with defined physical properties reduces the variability in linker attachment geometry and cellular uptake efficiency, which are essential for generating robust, interpretable data in target engagement and degradation studies.

Process Chemistry: Optimization and Scale-Up Feasibility Studies

The availability of commercial material at defined purity (97%) from multiple vendors, coupled with documented storage and handling guidelines (corrosive, refrigerated, moisture-sensitive), supports reliable process chemistry development and scale-up feasibility assessments . The defined solubility (0.34 g/L) and density (1.52±0.1 g/cm³) provide essential parameters for reaction engineering, solvent selection, and crystallization development . In contrast, regioisomeric analogs with less thoroughly documented physical properties introduce additional uncertainty into process design and cost-of-goods modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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